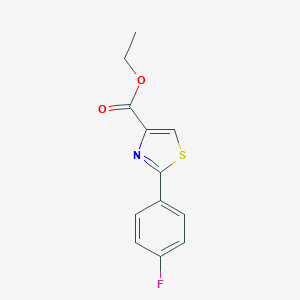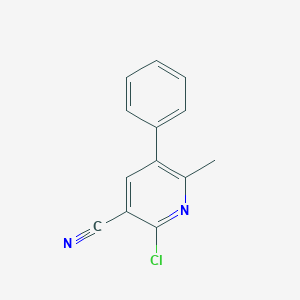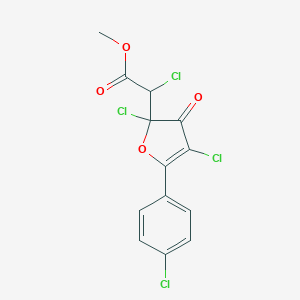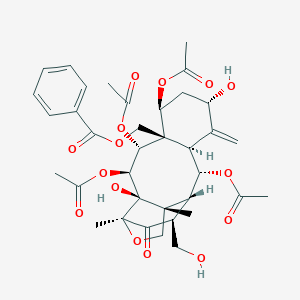
3-Methyl-3-propan-2-ylthiolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-propan-2-ylthiolan-2-one is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of isopropyl and methyl groups attached to the thiophene ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-propan-2-ylthiolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-isopropyl-3-methylbutan-2-one with sulfur and a suitable catalyst to form the thiophene ring. The reaction conditions may include elevated temperatures and the use of solvents such as toluene or xylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-Methyl-3-propan-2-ylthiolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated thiophenes.
科学的研究の応用
3-Methyl-3-propan-2-ylthiolan-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-3-propan-2-ylthiolan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving oxidative stress, inflammation, or signal transduction.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound of the thiophene family.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups.
3-Isopropylthiophene: A thiophene derivative with an isopropyl group.
Uniqueness
3-Methyl-3-propan-2-ylthiolan-2-one is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and physical properties. This structural uniqueness can make it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
132462-15-8 |
|---|---|
分子式 |
C8H14OS |
分子量 |
158.26 g/mol |
IUPAC名 |
3-methyl-3-propan-2-ylthiolan-2-one |
InChI |
InChI=1S/C8H14OS/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3 |
InChIキー |
UCHYWPZVYRMTQC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCSC1=O)C |
正規SMILES |
CC(C)C1(CCSC1=O)C |
同義語 |
2(3H)-Thiophenone,dihydro-3-methyl-3-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















